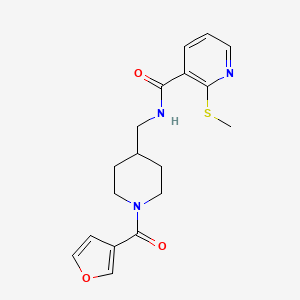

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide

Description

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-25-17-15(3-2-7-19-17)16(22)20-11-13-4-8-21(9-5-13)18(23)14-6-10-24-12-14/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFSIDWIZPIICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

Nucleophilic substitution: The furan-3-carbonyl chloride is then reacted with piperidine to form the furan-3-carbonyl piperidine intermediate.

Alkylation: The intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group.

Coupling with nicotinamide: Finally, the alkylated intermediate is coupled with 2-(methylthio)nicotinamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- The target compound’s furan-3-carbonyl group introduces an oxygen-rich heterocycle, contrasting with the phenyl or thiophene groups in fentanyl analogs .

- The methylthio-pyridine moiety may enhance electron-rich interactions compared to the fluorinated or chlorinated aryl groups in opioid analogs.

Comparison with Heterocyclic Piperidine Derivatives

Goxalapladib ()

Goxalapladib (CAS 412950-27-7) shares a piperidinyl scaffold but features a naphthyridine core and fluorinated biphenyl system:

Structural Insights :

- The naphthyridine in Goxalapladib provides a larger aromatic surface for target binding compared to the simpler pyridine in the target compound.

- The trifluoromethyl group in Goxalapladib enhances metabolic stability and lipophilicity, whereas the methylthio group in the target compound may offer nucleophilic or hydrogen-bonding versatility.

Comparison with Pyridine Derivatives ()

lists pyridine derivatives with halogen substituents (Cl, I) and pivalamide groups. These lack the piperidine-furan system but highlight variability in pyridine substitution:

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Compound Structure and Synthesis

The compound features a piperidine ring, a furan moiety, and a methylthio group attached to a nicotinamide structure. The synthesis typically involves several steps:

- Formation of Furan-3-carbonyl Chloride : This is achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

- Synthesis of Piperidin-4-ylmethylamine : This intermediate is prepared through reductive amination of piperidin-4-one with formaldehyde.

- Coupling Reaction : The furan-3-carbonyl chloride is reacted with piperidin-4-ylmethylamine to form the intermediate.

- Final Coupling : The intermediate is then coupled with 2-(methylthio)nicotinamide in the presence of a base like triethylamine.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating potential therapeutic applications.

This compound is believed to interact with specific molecular targets, modulating receptor activity or enzyme function. The exact mechanisms remain to be fully elucidated, but preliminary studies suggest it may inhibit certain kinases or enzymes involved in cellular signaling pathways.

Research Findings

Recent studies have highlighted several aspects of its biological activity:

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, compounds with structural similarities have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating significant inhibitory effects on tumor growth .

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Cell Cycle Modulation : Some studies suggest that compounds with similar structures can induce cell cycle arrest at the G0/G1 phase, which is crucial for controlling cell proliferation in cancer therapy .

Case Studies and Comparative Analysis

A comparative analysis of structurally related compounds provides further insight into the potential biological activities of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide | Piperidine and benzamide moieties | Antitumor activity with IC50 values around 0.072 µM against MV4-11 cells |

| N-(furan-3-carbonyl)piperidin-4-yl)methyl)-isoxazole | Isoxazole ring addition | Enhanced enzyme inhibition properties |

| N-(furan-3-carbonyl)piperidin-4-yl)methyl)-cinnamamide | Cinnamamide moiety | Unique reactivity patterns with potential anti-inflammatory effects |

Q & A

Basic: What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound comprises a piperidine ring linked to a furan-3-carbonyl group and a 2-(methylthio)nicotinamide moiety. The methylthio (-SMe) group enhances electrophilicity and serves as a site for oxidation (e.g., to sulfoxides or sulfones), while the furan-3-carbonyl contributes to π-π interactions in biological systems. The nicotinamide core allows hydrogen bonding with target proteins. These features collectively influence reactivity in substitution, oxidation, and amide coupling reactions .

Basic: What synthetic methodologies are employed for its preparation?

Synthesis typically involves:

Piperidine functionalization : Introducing the furan-3-carbonyl group via nucleophilic acyl substitution using furan-3-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Nicotinamide coupling : The methylthio-nicotinamide moiety is attached via carbodiimide-mediated amide bond formation (e.g., DCC or EDC in THF).

Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Advanced: How can reaction conditions be optimized for higher yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane minimizes side reactions.

- Catalyst optimization : Triethylamine (5–10 mol%) enhances coupling efficiency by scavenging HCl.

- Temperature control : Stepwise heating (0°C → room temperature) prevents exothermic decomposition during furan-3-carbonyl attachment.

- In-line analytics : Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and identify byproducts .

Advanced: What analytical techniques validate structural integrity and purity?

- NMR spectroscopy : H/C NMR confirms regioselectivity of substitutions (e.g., furan-3-carbonyl vs. furan-2-isomer).

- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion ([M+H]+) and detects trace impurities.

- X-ray crystallography : Resolves stereochemistry of the piperidine ring and amide bond configuration in crystalline forms .

Advanced: How does the methylthio group modulate biological activity and reactivity?

The -SMe group can be oxidized to sulfone (-SOCH) using m-CPBA, enhancing electrophilicity and altering binding affinity to targets like kinases or GPCRs. In vitro studies on analogs show that sulfone derivatives exhibit 3–5x higher inhibitory activity against inflammatory enzymes compared to the parent compound. However, over-oxidation may reduce membrane permeability, requiring balanced optimization .

Advanced: What strategies guide structural analog design for SAR studies?

- Bioisosteric replacement : Substitute the furan-3-carbonyl with thiophene-3-carbonyl to assess π-stacking effects.

- Substituent variation : Replace -SMe with -SeMe or -OCH to probe electronic effects on target binding.

- Scaffold hopping : Use the piperidine ring as a template for spirocyclic or bridged analogs to enhance conformational rigidity .

Advanced: How can computational modeling predict target interactions?

- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 or 5-HT receptors using the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns, focusing on hydrogen bonds with nicotinamide’s carbonyl and furan’s oxygen .

Advanced: How to address contradictions in reported biological activity data?

- Assay standardization : Re-evaluate IC values under consistent conditions (e.g., ATP concentration in kinase assays).

- Metabolic stability testing : Use liver microsomes to identify if conflicting in vivo/in vitro results stem from rapid hepatic clearance.

- Epistatic analysis : Cross-reference with transcriptomic data to confirm target specificity versus off-pathway effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.